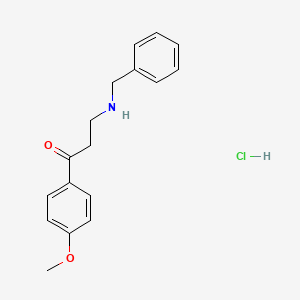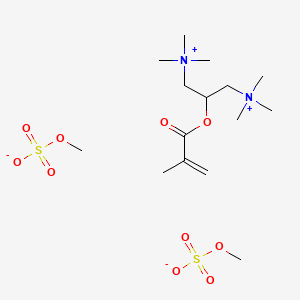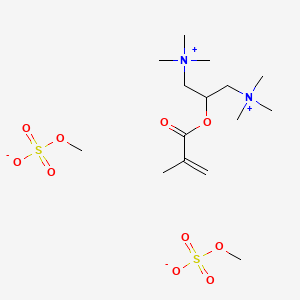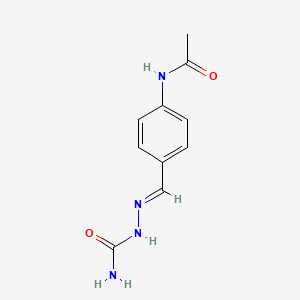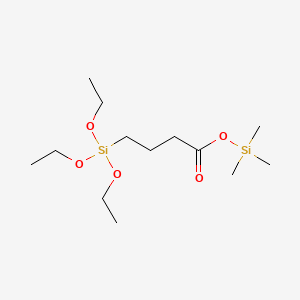
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide is a synthetic organic compound belonging to the isoquinoline class of alkaloids. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines under acidic conditions, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as sodium hydroxide or other bases to facilitate the formation of the isoquinoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways contribute to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- 1,2,3,4-Tetrahydroisoquinoline
- 3,4-Dihydronaphthalen-1(2H)-one derivatives
- 4-(3,4-Dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one .
Uniqueness
3,4-Dihydro-1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline hydrobromide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
57543-00-7 |
|---|---|
Fórmula molecular |
C20H24BrNO4 |
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H |
Clave InChI |
JEMWDQUZUKAGKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Br-] |
Números CAS relacionados |
6957-27-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


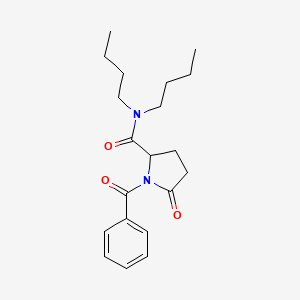
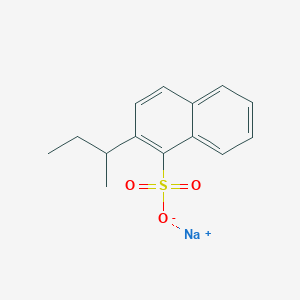
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
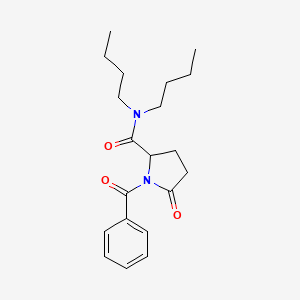

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
